3-(Prop-2-ynyl)oxetan-3-ol
Overview
Description
“3-(Prop-2-ynyl)oxetan-3-ol” is a chemical compound with the molecular formula C6H8O2 . It has a molecular weight of 112.127 .
Synthesis Analysis
A highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The molecular structure of “3-(Prop-2-ynyl)oxetan-3-ol” is represented by the formula C6H8O2 . More detailed structural information may be available in specialized chemical databases or literature.Scientific Research Applications
Downstream Processing in Bioproduction
Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol discusses the challenges in the separation and purification processes of diols from fermentation broth, which is a significant cost factor in microbial production. This review could be relevant to understanding the industrial applications and processing challenges of similar chemical compounds (Zhi-Long Xiu & A. Zeng, 2008).
Antioxidant Activity Determination Methods
Analytical Methods Used in Determining Antioxidant Activity A Review
provides a critical overview of various tests used to determine the antioxidant activity of compounds, which might be applicable to evaluating the antioxidant potential of “3-(Prop-2-ynyl)oxetan-3-ol” or related compounds (I. Munteanu & C. Apetrei, 2021).
Glycerol Hydrogenolysis
Catalysts for glycerol hydrogenolysis to 1,3-propanediol A review of chemical routes and market
reviews studies on chemical routes for the production of 1,3-propanediol from glycerol, evaluating process variables and the influence of catalysts, which could offer insights into catalyst design and process optimization for related chemical reactions (Alisson Dias da Silva Ruy et al., 2020).
Lignin Acidolysis
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6 A Review
explores the acidolysis mechanisms of lignin model compounds, which might provide a foundation for understanding the chemical behavior of similar oxygen-containing heterocycles under acidic conditions (T. Yokoyama, 2015).
Safety And Hazards
properties
IUPAC Name |
3-prop-2-ynyloxetan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVJUOZKDXUTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(COC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-ynyl)oxetan-3-ol | |
CAS RN |
1354550-84-7 | |
Record name | 3-(Prop-2-ynyl)oxetan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.